Pyrogallol

Catalog No.
S540745
CAS No.
87-66-1
M.F
C6H6O3
C6H6O3
C6H3(OH)3
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrogallol

CAS Number

87-66-1

Product Name

Pyrogallol

IUPAC Name

benzene-1,2,3-triol

Molecular Formula

C6H6O3
C6H6O3
C6H3(OH)3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c7-4-2-1-3-5(8)6(4)9/h1-3,7-9H

InChI Key

WQGWDDDVZFFDIG-UHFFFAOYSA-N

SMILES

OC1=C(O)C(O)=CC=C1

Solubility

greater than or equal to 100 mg/mL at 77 °F (NTP, 1992)
Very soluble in ethanol, diethyl ether
1 g dissolves in 1.7 mL water, 1.3 mL alcohol, 1.6 mL ether; slightly sol in benzene, chloroform, carbon disulfide
Soluble in oxygenated solvents
Solubility in water: 6.25X10+5 mg/L at 25 °C; 4X10+5 mg/L at 13 °C
In water, 5.07X10+5 mg/L at 25 °C
507 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 60 (good)

Synonyms

Pyrogallol; 2,3-Dihydroxyphenol; Benzene-1,2,3-triol; C.I. 76515; Fouramine Brown AP; NSC 5035.

Canonical SMILES

C1=CC(=C(C(=C1)O)O)O

Description

The exact mass of the compound Pyrogallol is 126.0317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 77° f (ntp, 1992)4.02 mvery soluble in ethanol, diethyl ether1 g dissolves in 1.7 ml water, 1.3 ml alcohol, 1.6 ml ether; slightly sol in benzene, chloroform, carbon disulfidesoluble in oxygenated solventssolubility in water: 6.25x10+5 mg/l at 25 °c; 4x10+5 mg/l at 13 °cin water, 5.07x10+5 mg/l at 25 °c507 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 60 (good). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5035. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols. It belongs to the ontological category of benzenetriol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Capacity Measurement

Pyrogallol's ability to scavenge free radicals makes it a valuable tool for measuring the antioxidant capacity of various substances. Researchers utilize the Oxygen Radical Absorbance Capacity (ORAC) assay, where pyrogallol acts as a probe molecule. The assay measures the ability of antioxidants to protect the probe from free radical damage. This method, particularly the microplate-based ORAC-Pyrogallol Red (ORAC-PGR) assay, offers a reliable and efficient way to evaluate the antioxidant potential of food products, beverages, and other samples [1].

Source

[1] Application of a Microplate-Based ORAC-Pyrogallol Red Assay for the Estimation of Antioxidant Capacity: First Action 2012.03

pH Indicator

Pyrogallol serves as a pH indicator due to its color-changing properties across a broad pH range (typically between pH 3.0 and pH 7.0). In acidic solutions, it appears yellow, while turning red in alkaline solutions. This allows researchers to visually monitor and track changes in pH during various experiments and analyses [2].

Source

[2] Pyrogallol Red: Dye Reagent for Scientific Research and Laboratory Experiments

Component of Detection Reagents

Pyrogallol plays a crucial role in the development of specific detection reagents utilized in scientific research. For instance, Pyrogallol Red, a derivative of pyrogallol, forms the foundation of:

  • Fujita Dye Reagent: This reagent aids in the identification of metal cations through colorimetric analysis [2].
  • Watanabe Dye Reagent: Employed for the detection of biochemical substances like proteins and amino acids [2].

These reagents offer researchers valuable tools for qualitative and quantitative analysis in various biological and chemical studies [2].

Source

[2] Pyrogallol Red: Dye Reagent for Scientific Research and Laboratory Experiments

Pyrogallol, also known as pyrogallic acid or 1,2,3-trihydroxybenzene, is an organic compound with the chemical formula C₆H₃(OH)₃. It is a water-soluble, white solid that typically appears brownish due to its sensitivity to oxygen and tendency to oxidize. Pyrogallol is classified as a benzenetriol and is one of three isomers in this category . It was first isolated in 1786 through the decarboxylation of gallic acid, which can be derived from various plant sources such as galls and barks .

Pyrogallol is a toxic compound and should be handled with care. Here are some safety concerns:

  • Skin and eye irritant: Exposure to pyrogallol can cause irritation to the skin and eyes.
  • Toxic by inhalation and ingestion: Inhalation or ingestion of pyrogallol can be harmful and lead to organ damage.
  • Carcinogen: Some studies suggest that pyrogallol may be a potential carcinogen [].

  • Autoxidation: In the presence of molecular oxygen, pyrogallol rapidly undergoes autoxidation, producing various reactive intermediates. This reaction is particularly pronounced in alkaline solutions, where it can absorb oxygen efficiently .
  • C-Acetylation: Pyrogallol can easily undergo C-acetylation due to its electron-rich nature .
  • Complex Formation: It can form complexes with metal ions, which may enhance its utility in various chemical applications .

Several synthesis methods for pyrogallol have been established:

  • Decarboxylation of Gallic Acid: The classical method involves heating gallic acid to induce decarboxylation .
  • Alternative Routes: Other methods include treating para-chlorophenoldisulfonic acid with potassium hydroxide, which is a variant of traditional phenol synthesis methods .
  • Hydrothermal Synthesis: Recent advances have introduced hydrothermal methods that allow for more controlled synthesis conditions .

Pyrogallol has a variety of applications across different fields:

  • Photography: Historically used as a developer in black-and-white photography due to its ability to reduce silver salts effectively. Although its use has declined in favor of more stable alternatives like hydroquinone, it remains popular among certain photographers for specific applications .
  • Gas Analysis: Alkaline solutions of pyrogallol are employed in gas analysis to measure oxygen content due to their ability to absorb oxygen from the atmosphere .
  • Antiseptic Agent: It has been used in some antiseptic formulations, although safety concerns have limited its application in this area .

Research on pyrogallol's interactions includes:

  • Reactivity with Free Radicals: Pyrogallol exhibits high reactivity toward both radical and non-radical species, making it valuable in studies involving oxidative stress and radical scavenging mechanisms .
  • Metal Ion Complexes: Studies have shown that pyrogallol can form complexes with various metal ions, which may influence its reactivity and biological activity .

Pyrogallol shares similarities with several other compounds, particularly within the phenolic category. Here’s a comparison highlighting its uniqueness:

CompoundStructureUnique Features
CatecholC₆H₄(OH)₂Has two hydroxyl groups; less reactive than pyrogallol.
ResorcinolC₆H₄(OH)₂Similar structure but different positioning of hydroxyls; used in dyeing and pharmaceuticals.
Gallic AcidC₇H₆O₅Precursor to pyrogallol; contains three hydroxyl groups but one carboxylic acid group.
HydroquinoneC₆H₆O₂Used primarily as a photographic developer; more stable than pyrogallol.
SyringolC₈H₈O₄Contains methoxy groups; used in flavoring and fragrances.

Pyrogallol's unique arrangement of hydroxyl groups at positions 1, 2, and 3 on the benzene ring contributes to its distinct chemical reactivity and biological properties compared to these similar compounds. Its historical significance in photography and ongoing interest in antioxidant applications further underscore its uniqueness within this group.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Pyrogallic acid is an odorless white to gray solid. Sinks and mixes with water. (USCG, 1999)
Odorless, white to gray solid; [CAMEO]
Solid
WHITE SOLID IN VARIOUS FORMS. TURNS GREY ON EXPOSURE TO LIGHT AND AIR.

Color/Form

White, lustrous crystals or plates
White crystals, becomes grayish on exposure to light and air
Leaflets or needles

Color Additive Status

Array
FDA Color Additive Status for use in MEDICAL DEVICES.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

126.031694049 g/mol

Monoisotopic Mass

126.031694049 g/mol

Boiling Point

588 °F at 760 mmHg (Decomposes at 559 °F) (NTP, 1992)
309 °C

Heavy Atom Count

9

Density

1.45 at 68 °F (USCG, 1999) - Denser than water; will sink
1.453 g/cu cm at 4 °C
Relative density (water = 1): 1.45

LogP

log Kow = 0.97 (est)
0.970 (estimated)

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

271 to 273 °F (NTP, 1992)
133 °C
131-134 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

01Y4A2QXY0

Related CAS

30813-84-4

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

/Experimental Therapy/ ... Pyrogallol had highly cytotoxic effect on human lung cancer cell lines and less effect on human bronchial epithelium cell line. This study was performed to investigate the beneficial effect of pyrogallol on human lung cancer cell lines - H441 (lung adenocarcinoma) and H520 (lung squamous cell carcinoma). The MTT (cytotoxic) data showed the inhibition growth of lung cancer cells followed pyrogallol treatment. The cell cycle of lung cancer cells was arrested in G2/M phase using flow cytometry. Using Western blot analysis, the cell cycle related proteins - cyclin B1 and Cdc25c were decreased in a time-dependent manner and the phosphorylated Cdc2 (Thr14) was increased within 4h pyrogallol treatment. Moreover, the higher cleavage of poly (ADP)-ribose polymerase (PARP), the increased of Bax concurrent with the decreased of Bcl-2 indicated that pyrogallol treatment resulted in apoptosis of lung cancer cells. The cell apoptosis was also directly demonstrated using Annexin V-FITC and TUNEL stain. Additionally, the tumoricidal effect of pyrogallol was measured using a xenograft nude mice model. After 5 weeks of pyrogallol treatment could cause the regression of tumor. Taking in vitro and in vivo studies together, these results suggest that pyrogallol can be developed as a promising anti-lung cancer drug particular for the non-small cell lung cancer (NSCLC).

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

Pyrogallol (PG) as a polyphenol induces apoptosis in cells. The effects of PG on the growth and death of endothelial cells (ECs) /were examined/. PG dose-dependently inhibited the growth of calf pulmonary artery endothelial cells (CPAEC) and human umbilical vein endothelial cells (HUVEC). PG also induced apoptosis in both cells accompanied by the loss of mitochondrial membrane potential (DeltaPsi(m)). CPAEC were more sensitive to PG than HUVEC concerning cell growth and death. Caspase inhibitors (pan-caspase, caspase-3, -8 or -9 inhibitor) did not affect the growth inhibition of CPAEC by PG. However, pan-caspase inhibitor (Z-VAD) significantly reduced apoptosis and the loss of DeltaPsi(m) in PG-treated CPAEC. PG reduced ROS level and increased GSH depleted cell numbers in CPAEC. While Z-VAD increased ROS levels in PG-treated CPAEC, it decreased GSH depleted cell numbers. In conclusion, PG inhibited the growth of ECs, especially CPAEC via caspase-dependent apoptosis and GSH depletion.
Pyrogallol (PG) as a polyphenol compound induces apoptosis in several types of cells. Here, we evaluated the effects of PG on endothelial cells (ECs), especially calf pulmonary artery endothelial cells (CPAEC) in relation to the cell growth, ROS and glutathione (GSH) levels. PG dose-dependently inhibited the growth of CPAEC and human umbilical vein endothelial cells (HUVEC) at 24 h. PG also induced apoptosis in CPAEC, which was accompanied by the loss of mitochondrial membrane potential (MMP; DeltaPsim). PG decreased ROS level including O2*- and PG dose-dependently increased GSH depleted cell number in both EC types. N-acetyl-cysteine (NAC; a well-known antioxidant) increased ROS levels in PG-treated CPAEC with the prevention of cell death and GSH depletion. In conclusion, PG inhibited the growth of ECs, especially CPAEC via apoptosis. PG-induced EC death was related to GSH depletion rather than ROS level changes.
Treatment with 50 or 100 uM pyrogallol (PG) significantly inhibited the cell growth of human pulmonary A549 cells for 72 hr. DNA flow cytometric analysis indicated that PG slightly induced a G1 phase arrest of the cell cycle at 24 or 48 hr, but did not induce the specific cell cycle arrest at 72 hr. Intracellular GSH depletion was observed in PG-treated cells. PG induced apoptosis in A549 cells, as evidenced by sub-G1 cells, annexin V staining cells, and the loss of mitochondrial membrane potential (DeltaPsi(m)). The intracellular ROS (reactive oxygen species) level including O(2)(*-) increased in PG-treated A549 cells at 24 and 48 hr, and persisted at 72 hr. The changes in GSH as well as ROS levels by PG affected the cell viability in A549 cells. In conclusion, PG inhibited the growth of human pulmonary A549 cells by inducing cell cycle arrest as well as triggering apoptosis.
Pyrogallol (PG) decreased the viability of human pulmonary adenocarcinoma Calu-6 cells in a dose- and time-dependent manner. The induction of apoptosis by PG was accompanied by the loss of mitochondrial membrane potential (DeltaPsi(m)), cytochrome c release from mitochondria and activation of caspase-3 and caspase-8. All tested caspase inhibitors, especially the pan-caspase inhibitor (Z-VAD), markedly rescued Calu-6 cells from PG-induced cell death. Rescue was accompanied by inhibition of caspase-3 activation and PARP cleavage. Treatment with Z-VAD also prevented the loss of mitochondrial membrane potential (DeltaPsi(m)). In conclusion, PG inhibits the growth of Calu-6 cells via caspase-dependent apoptosis.
For more Mechanism of Action (Complete) data for Pyrogallic acid (7 total), please visit the HSDB record page.

Vapor Pressure

10 mmHg at 333.9 °F (NTP, 1992)
0.000479 [mmHg]
4.79X10-4 mm Hg at 25 °C /extrapolated/
Vapor pressure, kPa at 168 °C: 1.33

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

87-66-1
20045-34-5

Absorption Distribution and Excretion

The substance can be absorbed into the body by ingestion.
Readily absorbed via skin.
...Readily absorbed from gastroenteric tract & from parenteral sites of injection. Little is absorbed through intact skin. ...readily conjugated with hexuronic, sulfuric, or other acids & excreted within 24 hr via kidneys. A fraction is excreted unchanged.

Metabolism Metabolites

...Pyrogallol /is a metabolite of tannic acid...
With pyrogallol derivatives...the middle phenolic group is methylated, with catechol derivatives methylation may be meta or para, dependent on the other substituents present. Pyrogallol /is methylated by catechol o-methyl transferase to form/ 2-methyl pyrogallol.
Pyrogallol in rats yields 3-methoxycatechol & 2-methoxyresorcinol. In grass yields 2-methoxyresorcinol. /From table/
Pyrogallol in beef yields purpurogallin. In tea yields purpurogallin. /From table/
For more Metabolism/Metabolites (Complete) data for Pyrogallic acid (7 total), please visit the HSDB record page.

Associated Chemicals

Benzene, 1,2,4-trihydroxy;533-73-3
Benzene, 1,3,5-trihydroxy;108-73-6

Wikipedia

Pyrogallol
4-Nonanoylmorpholine

Methods of Manufacturing

From gallic acid (decarboxylation); from cyclohexanone (alpha chlorination/hydration/dehydrochlorination)
Heating gallic acid with three times its weight of water in an autoclave
Commercially produced by decarboxylation of gallic acid, which is prepared by hydrolysis of tannin.
... Methods for producing pyrogallol include oxidation of resorcinol with hydrogen peroxide, hydrolysis of 2,6-diamino-4-butylphenol, demethylation of 4-substituted 2,6-dimethoxyphenols, oxidation of 2,6-dimethylphenol, hydrolysis of 2,2,6,6-tetrachlorocyclohexanone, deoximation of 1,2,3-cyclohexanetrion-1,3-dioxime, and dehydrogenation of 1,2,3-trihydroxycyclohexane.

General Manufacturing Information

1,2,3-Benzenetriol: ACTIVE
Incompatibilities: alkalies, antipyrine, camphor, phenol, ammonium hydroxide.
ITS USEFULNESS...IS BASED PRIMARILY UPON ITS PROPERTY OF BEING EASILY OXIDIZED IN ALKALINE SOLN (EVEN BY ATMOSPHERIC OXYGEN) SO THAT SUCH SOLN BECOME POTENT REDUCING AGENTS. ...USED SPECIFICALLY AS DEVELOPER IN PHOTOGRAPHY & FOR MAINTAINING ANAEROBIC CONDITIONS FOR BACTERIAL GROWTH.
HAIR DYEING COMPD DARKEN GRAY HAIR BY APPLYING A COMPD CONTAINING IRON 2+ & SUBSEQUENTLY APPLYING ANOTHER COMPD CONTAINING COLORING AGENTS SUCH AS PYROGALLOL WHICH REACT WITH THE EMBEDDED IRON 2+ TO FORM DARK COLOR.
Used as chemical intermediate for the synthesis of bendiocarb; 2,3,4-trihydroxybenzophenone mono-2,1,5-diazoester
For more General Manufacturing Information (Complete) data for Pyrogallic acid (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

ASTM Method D4763: Organics by Fluorescence Spectroscopy; Standard Practice for Identification of Organic Chemicals in Water by Fluorescence Spectroscopy. Fluorescence spectroscopy, detection limit 30 ppm.

Storage Conditions

/Store/ separated from strong oxidants, strong bases.
Keep well closed and protected from light.
IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, BUT OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED...

Interactions

... The involvement of various molecular events in pyrogallol-mediated hepatotoxicity was deciphered by differential mRNA transcription profiles of control and pyrogallol treated mice liver. The modulatory effects of silymarin on pyrogallol-induced differentially expressed transcripts were also looked into. Swiss albino mice were treated with or without pyrogallol. In some sets of experiments, mice were also treated with silymarin 2 hr prior to pyrogallol. Total RNA was isolated from liver and polyadenylated RNA was reverse-transcribed into Cye 3 or Cye 5 labeled cDNA. Equal amounts of labeled cDNA from two different groups were mixed and hybridized with mouse 15k array. The hybridized arrays were scanned, analyzed and the expression level of each transcript was calculated. The differential expression was validated by quantitative real time polymerase chain reaction. Comparative transcription pattern showed an alteration in the expression of 183 transcripts (150 up-regulated and 33 down-regulated) associated with oxidative stress, cell cycle, cytoskeletal network, cell-cell adhesion, extra-cellular matrix, inflammation, apoptosis, cell-signaling and intermediary metabolism in pyrogallol-exposed liver and silymarin pre-treatment modulated the expression of many of these transcripts. Results obtained thus suggest that pyrogallol induces multiple molecular events leading to hepatotoxicity and silymarin effectively counteracts pyrogallol-mediated alterations.
... /This/ study was undertaken to assess the effect of resveratrol against pyrogallol-induced changes in hepatic damage markers, xenobiotic metabolizing enzymes and oxidative stress. Swiss albino mice were treated intraperitoneally, daily with pyrogallol (40 mg/kg), for one to four weeks, along with respective controls. In some set of experiments, animals were pre-treated with resveratrol (10 mg/kg), 2 hr prior to pyrogallol treatment, along with respective controls. Alanine aminotransaminase, aspartate aminotransaminase and bilirubin were measured in blood plasma and mRNA expression of cytochrome P-450 (CYP) 1A1, CYP1A2, CYP2E1, glutathione-S-transferase (GST)-ya and GST-yc, catalytic activity of CYP1A1, CYP1A2, CYP2E1, GST, glutathione reductase and glutathione peroxidase, lipid peroxidation and reduced glutathione (GSH) level were measured in liver. Resveratrol reduced pyrogallol-mediated increase in alanine aminotransaminase, aspartate aminotransaminase, bilirubin, lipid peroxidation and mRNA expression and catalytic activity of CYP2E1 and CYP1A2. Pyrogallol-mediated decrease in GST-ya and GST-yc expressions, GST, glutathione peroxidase and glutathione reductase activities and GSH content was significantly attenuated in resveratrol co-treated animals. CYP1A1 expression and catalytic activity were not altered significantly in any treated groups. The results demonstrate that resveratrol modulates pyrogallol-induced changes in hepatic toxicity markers, xenobiotic metabolizing enzymes and oxidative stress.
The effect of a free radical generator pyrogallol on gastric emptying was studied in rats. Pyrogallol at doses of 25, 50, 100 and 150 mg/kg (ip) produced dose-dependent inhibition of gastric emptying. Pretreatment with vitamin C (100 and 500 mg/kg, p.o.), and vitamin E (100 and 500 mg/kg, po) significantly reversed the inhibition in gastric emptying caused by pyrogallol 100 mg/kg. However, the combination of vitamin C and vitamin E (100 mg/kg) produced synergistic effect. Glutathione (100 mg/kg iv) 5-min pretreatment also reversed the inhibition of gastric emptying caused by pyrogallol 100 mg/kg. Ondansetron (3 mg/kg, po) significantly reversed the pyrogallol effect. The effect of pyrogallol on malondialdehyde (MDA) levels and 5-HT levels in the stomach tissue was also studied. Pyrogallol at a dose of 100 mg/kg, i.p., significantly increased MDA levels and 5-HT levels in the stomach. Pretreatment with a combination of vitamin C and vitamin E (100 mg/kg, p.o.) and glutathione (100 mg/kg, i.v.) significantly ameliorated the rise in stomach tissue MDA caused by pyrogallol but had no significant effect on the rise in 5-HT levels caused by pyrogallol. The effect of different doses of 5-HT on gastric emptying was also studied. 5-HT had a differential effect on gastric emptying. The low and high doses (0.1, 0.3 and 30 mg/kg, ip) significantly inhibited the gastric emptying while doses ranging from 1 to 10 mg/kg, i.p., had no significant effect on the gastric emptying. The pretreatment with antioxidants, combination of vitamin C and vitamin E (100 mg/kg each, p.o.) and glutathione (100 mg/kg, i. v.) had no effect on the 5-HT (0.3 mg/kg, ip)-induced delay in gastric emptying. The result indicate the role of free radicals in gastric emptying, and antioxidants may be of potential therapeutic value in disease conditions where free radicals are known to be released and the gastrointestinal effects are observed as symptoms or side effects of drug therapy.
This study was designed (i) to test the hypothesis that the endothelium-derived hyperpolarizing factor (EDHF) component of ACh-induced vasorelaxation and hyperpolarization of smooth muscle cells (SMCs) are impaired following exposure to superoxide anion, and (ii) to further investigate whether luteolin and apigenin induce vasoprotection at the vasoactive concentrations in rat mesenteric artery. Rat mesenteric arterial rings were isolated for isometric force recording and electrophysiological studies. Perfusion pressure of mesenteric arterial bed was measured and visualization of superoxide production was detected with fluorescent dye. 300 microM pyrogallol significantly decreased the relaxation and hyperpolarization to ACh. Luteolin and apigenin both induced vasoprotection against loss of the EDHF component of ACh-induced relaxation and attenuated the impairment of hyperpolarization to ACh. Oxidative fluorescent microtopography showed that either luteolin or apigenin significantly reduced the superoxide levels. The results suggest that superoxide anion impairs ACh-induced relaxation and hyperpolarization of SMC in resistance arteries through the impairment of EDHF mediated responses. Luteolin and apigenin protect resistance arteries from injury, implying that they may be effective in therapy for vascular diseases associated with oxidative stress.
For more Interactions (Complete) data for Pyrogallic acid (8 total), please visit the HSDB record page.

Stability Shelf Life

BECOMES GRAYISH ON EXPOSURE TO AIR & LIGHT; AQ SOLN DARKENS ON EXPOSURE TO AIR, QUITE RAPIDLY WHEN ALKALINE

Dates

Modify: 2023-08-15

Dual role of tannic acid and pyrogallol incorporated in plaster of Paris: Morphology modification and release for antimicrobial properties

Naji Kharouf, Davide Mancino, Jihed Zghal, Sophie Helle, Hamdi Jmal, Marc Lenertz, Nathalie Viart, Nadia Bahlouli, Florent Meyer, Youssef Haikel, Vincent Ball
PMID: 34225861   DOI: 10.1016/j.msec.2021.112209

Abstract

The design of bioactive plasters is of major interest for the amelioration of dental and bone cements. In this article, a one pot and environmentally friendly strategy based on the addition of a cheap polyphenol-tannic acid (TA) or the main phenolic constituent of TA, namely pyrogallol (PY)- able to interact with calcium sulfate is proposed. Tannic acid and pyrogallol not only modify the morphology of the obtained plaster+TA/PY composites but a part of it is released and provides strong-up to twenty fold- antibacterial effect against Staphylococcus aureus. It is shown that the higher antibacterial efficiency of PY is related to a greater release compared to TA even if in solution the antibacterial effect of PY is lower than that of TA when reported on the basis of the molar concentration in PY units.


A tough, adhesive, self-healable, and antibacterial plant-inspired hydrogel based on pyrogallol-borax dynamic cross-linking

Chao Ma, Huiwen Pang, Hongguang Liu, Qian Yan, Jianzhang Li, Shifeng Zhang
PMID: 33998631   DOI: 10.1039/d1tb00763g

Abstract

Multifunctional hydrogels that integrate stretchability, adhesion, self-healing, and antibacterial properties may find use in a variety of fields including electronic skin, wound dressings, and wearable devices; however, traditional hydrogels often exhibit short-term adhesiveness, poor mechanical properties, and a lack of antibacterial activity. Herein, a plant-inspired polyacrylamide-soybean protein isolate-pyrogallol/borax (PAM-SPI-P/B) hydrogel has been developed using a facile green method based on dynamic coordination cross-linking between pyrogallol (PG) and borax. The PG-borax dynamic bonds adjusted the network structure of the hydrogels to provide greater structural integrity to the PAM-SPI double network. This hydrogel possessed a high mechanical strength (large elongation up to 760% and compressive strength up to 1.25 MPa at 80% strain), low swelling ratio, and self-healing properties. Inspired by natural polyphenols that contain adhesive molecules, the addition of pyrogallol provided the hydrogel excellent adhesion to various hydrophilic and hydrophobic substrates. And with the inhibition of pyrogallol autoxidation due to the borax protection, the hydrogel showed repeatable and durable adhesion over 20 cycles. The obtained hydrogels also exhibited good antibacterial activities against Escherichia coli and Staphylococcus aureus because they were based on pyrogallol and borax, which have antibacterial properties. Accordingly, we envision that the PAM-SPI-P/B hydrogels have great potential for use in biomimetic tissues and biosensors.


An Improved System to Evaluate Superoxide-Scavenging Effects of Bioflavonoids

Yuanyong Yao, Shixue Chen, Hu Li
PMID: 33908702   DOI: 10.1002/open.202100013

Abstract

The pyrogallol autoxidation method has been widely utilized to evaluate various antioxidants in antioxidative bioactivities. However, this method is generally not appropriate for estimating the
O
radical scavenging capacity of bioflavonoids, as it enables bioflavonoids to generate
O
radical in oxygen-alkaline (pH 8.2) surroundings. In the present study, an improved DMSO (dimethyl sulfoxide) system (pH 7.25, versus pH 8.2 of the pyrogallol autoxidation) was successfully developed to evaluate the
O
radical scavenging capacity of bioflavonoids by EPR technique and using the spin trapping reagent DMPO (5,5-dimethyl-1-pyrroline-N-oxide). The non-protonic environment supplied by the system promotes the stabilization of the
O
radical and therefore ensures a much more accurate measurement of
O
radical scavenging capacity in bioflavonoids if compared to protonic solvents. The results demonstrated that the effects of scavenging
O
radicals in natural bioflavonoids follows the order: dihydromyricetin>myricetin>quercetin>kaempferol>baicalein>chrysin, which are well associated with numbers of hydroxyl groups attached to their molecular skeletons and/or active H of their configurations. Interestingly, the higher superoxide-anion scavenging effect measured for dihydromyricetin with respect to myricetin is possibly attributed to the fact that dihydromyricetin can be transformed into myricetin in the presence of
O
radical, resulting from the homolysis of active H donated from C3-H bond of DMY via
O
radicals.


A Contribution to the Solid State Forms of Bis(demethoxy)curcumin: Co-Crystal Screening and Characterization

Steffi Wünsche, Lina Yuan, Andreas Seidel-Morgenstern, Heike Lorenz
PMID: 33573219   DOI: 10.3390/molecules26030720

Abstract

Bis(demethoxy)curcumin (BDMC) is one of the main active components found in turmeric. Major drawbacks for its usage are its low aqueous solubility, and the challenging separation from other curcuminoids present in turmeric. Co-crystallization can be applied to alter the physicochemical properties of BDMC in a desired manner. A co-crystal screening of BDMC with four hydroxybenzenes was carried out using four different methods of co-crystal production: crystallization from solution by slow solvent evaporation (SSE), and rapid solvent removal (RSR), liquid-assisted grinding (LAG), and crystallization from the melt phase. Two co-crystal phases of BDMC were obtained with pyrogallol (PYR), and hydroxyquinol (HYQ). PYR-BDMC co-crystals can be obtained only from the melt, while HYQ-BDMC co-crystals could also be produced by LAG. Both co-crystals possess an equimolar composition and reveal an incongruent melting behavior. Infrared spectroscopy demonstrated the presence of BDMC in the diketo form in the PYR co-crystals, while it is in a more stable keto-enol form in the HYQ co-crystals. Solubility measurements in ethanol and an ethanol-water mixture revealed an increase of solubility in the latter, but a slightly negative effect on ethanol solubility. These results are useful for a prospective development of crystallization-based separation processes of chemical similar substances through co-crystallization.


Investigation of static magnetic field effect on horseradish peroxidase enzyme activity and stability in enzymatic oxidation process

Narjes Emamdadi, Mostafa Gholizadeh, Mohammad Reza Housaindokht
PMID: 33333096   DOI: 10.1016/j.ijbiomac.2020.12.034

Abstract

The activity of Horseradish Peroxidase (HRP) Enzyme exposed to a static magnetic field (SMF) during the oxidation reaction of pyrogallol (PGL) and the epigallocatechin gallate (EPCG) flavonoid was recorded at different times. As the data showed, the enzyme activity increased by 77.17% with increasing incubation time up to 30 min. The kinetic parameters K
and V
for PGL sample incubated in SMF for 30 min were 5.641 × 10
mM, 4.424 × 10
mmol/min, respectively, and for EPCG sample with the same condition were 8.65 × 10
mM, 2.37 × 10
mmol/min, respectively. Exposure of HRP enzyme to SMF changed the optimum pH from 7.0 to 6.0 in 10 min, but did not create any change in the optimum temperature of the enzyme. After 120 h, the residual activity of normal enzyme was 17% higher than that of the incubated enzyme. The structural changes of the control and HRP enzyme incubated in SMF were investigated by relative viscosity, fluorescence and CD, UV-Vis spectrophotometry. The structural changes in the presence of SMF were found to cause changes in the enzyme activity. In fact, changes in the amount of hydrogen bonds between enzymes and solvents can be a reason for this behavior from a molecular point of view. Using a static magnetic field can provide a new approach to control and direct enzyme-based biological processes.


Pyrogallol and Fluconazole Interact Synergistically

Dongting Yao, Guanyi Zhang, Weiqin Chen, Jia Chen, Zhen Li, Xin Zheng, Hongmei Yin, Xiaobo Hu
PMID: 33875436   DOI: 10.1128/AAC.00100-21

Abstract

Candida glabrata is currently the first or second most commonly encountered non-
species worldwide. The potential severity of
resistance mandates the discovery of novel antifungal agents, including those that can be used in combination therapies. In this study, we evaluated the
interactions of pyrogallol (PG) and azole drugs against 22 clinical C. glabrata isolates. The potential mechanism underlying the synergism between PG and fluconazole (FLC) was investigated by the rhodamine 6G efflux method and quantitative reverse transcription (qRT)-PCR analysis. In susceptibility tests, PG showed strong synergism with FLC, itraconazole (ITC), and voriconazole (VRC), with fractional inhibitory concentration index values of 0.18 to 0.375 for PG+FLC, 0.250 to 0.750 for PG+ITC, and 0.141 to 0.750 for PG+VRC. Cells grown in the presence of PG+FLC exhibited reduced rhodamine 6G extrusion and significantly downregulated expression of the efflux-related genes
,
, and
compared with cells grown in the presence of PG or FLC alone. PG did not potentiate FLC when tested against a Δ
strain. Restoration of a functional
allele also restored the synergism. These results indicate that PG is an antifungal agent that synergistically potentiates the activity of azoles. Furthermore, PG appears to exert its effects by inhibiting efflux pumps and downregulating
,
, and
, with
probably playing a crucial role in this process.


FGFR1 overexpression renders breast cancer cells resistant to metformin through activation of IRS1/ERK signaling

Yujie Shi, Zhikun Ma, Qiong Cheng, Yudan Wu, Amanda B Parris, Lingfei Kong, Xiaohe Yang
PMID: 33007330   DOI: 10.1016/j.bbamcr.2020.118877

Abstract

Metformin has been suggested as an anti-cancer agent. However, increasing reports show that some tumors are resistant to metformin. Identification of factors affecting metformin mediated cancer therapy is of great significance. FGFR1 is a receptor-tyrosine-kinase that is frequently overexpressed in breast cancer, which is associated with poor-prognosis. To investigate the effect of FGFR1 overexpression on metformin-induced inhibition of breast cancer cells, we demonstrated that FGFR1 overexpression rendered MCF-7 and T47D cells resistant to metformin. In particular, we found that, in addition to AKT and ERK1/2 activation, FGFR1-induced activation of IRS1 and IGF1R, key regulators connecting metabolism and cancer, was associated with metformin resistance. Targeting IRS with IRS1 KO or IRS inhibitor NT157 significantly sensitized FGFR1 overexpressing cells to metformin. Combination of NT157 with metformin induced enhanced inhibition of p-IGF1R, p-ERK1/2 and p-mTOR. Moreover, we demonstrated that IRS1 functions as a critical mediator of the crosstalk between FGFR1 and IGF1R pathways, which involves a feedback loop between IRS1 and MAPK/ERK. Our study highlights the significance of FGFR1 status and IRS1 activation in metformin-resistance, which will facilitate the development of strategies targeting FGFR overexpression-associated metformin resistance.


Identification of pyrogallol as a warhead in design of covalent inhibitors for the SARS-CoV-2 3CL protease

Haixia Su, Sheng Yao, Wenfeng Zhao, Yumin Zhang, Jia Liu, Qiang Shao, Qingxing Wang, Minjun Li, Hang Xie, Weijuan Shang, Changqiang Ke, Lu Feng, Xiangrui Jiang, Jingshan Shen, Gengfu Xiao, Hualiang Jiang, Leike Zhang, Yang Ye, Yechun Xu
PMID: 34131140   DOI: 10.1038/s41467-021-23751-3

Abstract

The ongoing pandemic of coronavirus disease 2019 (COVID-19) caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) urgently needs an effective cure. 3CL protease (3CL
) is a highly conserved cysteine proteinase that is indispensable for coronavirus replication, providing an attractive target for developing broad-spectrum antiviral drugs. Here we describe the discovery of myricetin, a flavonoid found in many food sources, as a non-peptidomimetic and covalent inhibitor of the SARS-CoV-2 3CL
. Crystal structures of the protease bound with myricetin and its derivatives unexpectedly revealed that the pyrogallol group worked as an electrophile to covalently modify the catalytic cysteine. Kinetic and selectivity characterization together with theoretical calculations comprehensively illustrated the covalent binding mechanism of myricetin with the protease and demonstrated that the pyrogallol can serve as an electrophile warhead. Structure-based optimization of myricetin led to the discovery of derivatives with good antiviral activity and the potential of oral administration. These results provide detailed mechanistic insights into the covalent mode of action by pyrogallol-containing natural products and a template for design of non-peptidomimetic covalent inhibitors against 3CL
s, highlighting the potential of pyrogallol as an alternative warhead in design of targeted covalent ligands.


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